GS-5829 Demonstrates Superior In Vivo Tumor Growth Inhibition Compared to JQ1 in Uterine Serous Carcinoma Xenografts
In a direct head-to-head comparison, GS-5829 significantly outperformed the tool compound JQ1 in suppressing tumor growth in two distinct uterine serous carcinoma (USC) xenograft models (USC-ARK1 and USC-ARK2) when administered at comparable doses [1]. The study demonstrated that GS-5829 was 'more effective than JQ1 at the concentrations/doses used in decreasing tumor growth' [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | GS-5829 demonstrated significant tumor growth reduction in USC-ARK1 and USC-ARK2 xenograft models at 10 and 20 mg/kg oral doses [1]. |
| Comparator Or Baseline | JQ1 showed less pronounced tumor growth inhibition at comparable doses in the same models [1]. |
| Quantified Difference | GS-5829 and its analog GS-626510 were 'more effective than JQ1 at the concentrations/doses used' in both USC-ARK1 and USC-ARK2 models [1]. |
| Conditions | USC-ARK1 and USC-ARK2 mouse xenograft models; oral administration |
Why This Matters
Superior in vivo efficacy distinguishes GS-5829 as a more translationally relevant BET inhibitor for preclinical oncology studies, particularly in c-Myc-driven tumors.
- [1] Bonazzoli E, Predolini F, Cocco E, et al. Inhibition of BET Bromodomain Proteins with GS-5829 and GS-626510 in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer. Clin Cancer Res. 2018;24(19):4845-4853. View Source
